

# peroxynitrous acid formation from nitric oxide and superoxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Peroxynitrous acid

Cat. No.: B081277

[Get Quote](#)

An In-depth Technical Guide on the Formation of **Peroxynitrous Acid** from Nitric Oxide and Superoxide

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Peroxynitrite ( $\text{ONOO}^-$ ) is a potent and short-lived reactive nitrogen species (RNS) formed from the diffusion-controlled reaction between two radical species: nitric oxide ( $\bullet\text{NO}$ ) and superoxide ( $\text{O}_2\bullet^-$ )[1]. This reaction is of critical importance in biological systems, as it diverts  $\bullet\text{NO}$  from its physiological signaling roles and generates a highly reactive molecule implicated in a wide spectrum of pathologies, including cardiovascular diseases, neuroinflammation, and cancer[1]. At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, **peroxynitrous acid** ( $\text{ONOOH}$ )[1][2]. The dual nature of this molecule as a powerful oxidant and a nitrating agent underlies its complex biological effects, ranging from a modulator of signal transduction pathways to a potent cytotoxic agent[2][3]. Understanding the chemistry, kinetics, and biological ramifications of peroxynitrite formation is essential for developing therapeutic strategies to counteract nitroxidative stress.

## Core Chemical and Physical Properties

The formation of peroxynitrite is a radical-radical coupling reaction that proceeds at a near diffusion-controlled rate[1].



The biochemistry of peroxynitrite is largely governed by the kinetics of its formation and its subsequent reactions[1].

**Physicochemical Properties:** **Peroxynitrous acid** is a weak acid with a pKa of approximately 6.8[2][4][5]. This means that at a physiological pH of 7.4, it exists as an equilibrium mixture of the protonated acid form (ONOOH, ~20%) and the more stable anionic form (ONOO<sup>-</sup>, ~80%) [1]. The protonated form, **peroxynitrous acid**, is considered the more reactive species in many of its reactions[2]. The peroxynitrite anion is stable in alkaline solutions and exhibits a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm ( $\epsilon = 1670 \text{ M}^{-1}\text{cm}^{-1}$ ), a property crucial for its direct quantification[1][2][5].

## Data Presentation: Physicochemical and Kinetic Data

The tables below summarize key quantitative data related to the formation, properties, and reactivity of peroxynitrite.

Table 1: Core Physicochemical Properties of Peroxynitrite

| Parameter                                            | Value                                                        | Reference  |
|------------------------------------------------------|--------------------------------------------------------------|------------|
| <b>Chemical Formula</b>                              | <b>ONOO<sup>-</sup> / ONOOH</b>                              | <b>[4]</b> |
| Molar Mass                                           | 62.0049 g/mol (anion)                                        | [6]        |
| pKa (ONOOH)                                          | ~6.8                                                         | [2][5]     |
| Molar Extinction Coefficient<br>( $\epsilon_{302}$ ) | 1670 $\text{M}^{-1}\text{cm}^{-1}$ (in alkaline<br>solution) | [1][5]     |

| Isomerization Rate Constant (k) | 1.2  $\text{s}^{-1}$  |[4]|

Table 2: Key Reaction Rate Constants

| Reaction                                                           | Rate Constant (k)                                                  | Conditions             | Reference |
|--------------------------------------------------------------------|--------------------------------------------------------------------|------------------------|-----------|
| $\bullet\text{NO} + \text{O}_2\bullet^- \rightarrow \text{ONOO}^-$ | $(6.7 \pm 0.9) \times 10^9 \text{ M}^{-1}\text{s}^{-1}$            | pH 5.6 - 12.5          | [7]       |
| $\bullet\text{NO} + \text{O}_2\bullet^- \rightarrow \text{ONOO}^-$ | $4.3 \times 10^9 - 1.6 \times 10^{10} \text{ M}^{-1}\text{s}^{-1}$ | Aqueous solution       | [8]       |
| $\text{ONOO}^- + \text{CO}_2 \rightarrow \text{ONOOCO}_2^-$        | $5.8 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$                      | pH 7.4, 37°C           | [9]       |
| ONOOH Isomerization<br>$\rightarrow \text{NO}_3^-$                 | $1.11 \text{ s}^{-1}$                                              | 25°C, phosphate buffer | [5]       |

| ONOOH Homolysis  $\rightarrow \bullet\text{OH} + \bullet\text{NO}_2$  | Yields up to 5% of radicals | - | [4] |

## Formation, Decomposition, and Biological Interactions

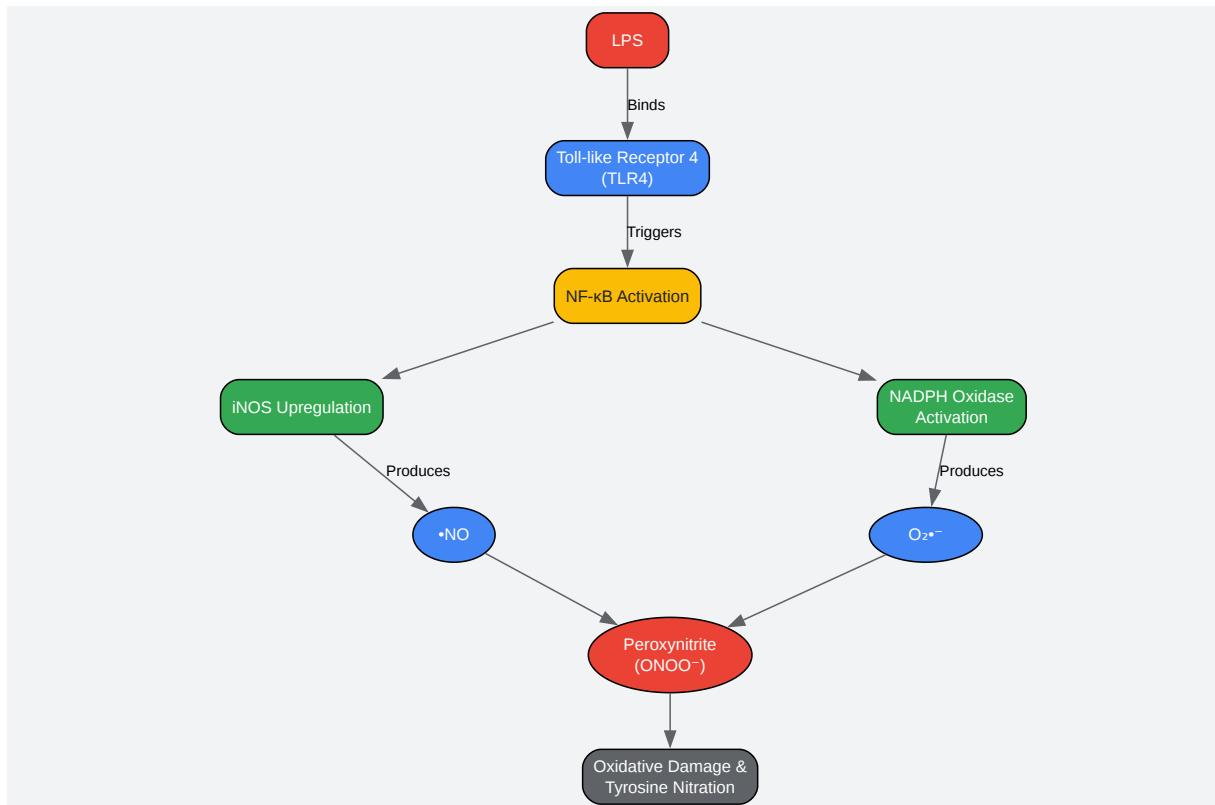
Once formed, peroxynitrite is unstable under physiological conditions and undergoes several key reactions that dictate its biological effects.

- Isomerization: **Peroxynitrous acid** (ONOOH) can rearrange to form the stable and relatively inert nitrate ( $\text{NO}_3^-$ )[2][5].
- Homolytic Cleavage: A fraction of ONOOH undergoes homolysis of the O-O bond to generate highly reactive hydroxyl ( $\bullet\text{OH}$ ) and nitrogen dioxide ( $\bullet\text{NO}_2$ ) radicals[2][4]. This is a significant source of its oxidative toxicity.
- Reaction with  $\text{CO}_2$ : In biological systems, a dominant pathway involves the rapid reaction of the  $\text{ONOO}^-$  anion with carbon dioxide to form a nitrosoperoxycarbonate adduct ( $\text{ONOOCO}_2^-$ ). This adduct quickly decomposes into nitrogen dioxide ( $\bullet\text{NO}_2$ ) and carbonate ( $\text{CO}_3^{2-}$ ) radicals, which are potent one-electron oxidants and contribute significantly to protein nitration[5][9][10].



[Click to download full resolution via product page](#)

Caption: Formation of peroxynitrite from  $\bullet\text{NO}$  and  $\text{O}_2\text{•}^-$  and its major decomposition pathways.


## Biological Significance and Signaling Pathways

Peroxynitrite is a key mediator of nitroxidative stress and is implicated in both physiological signaling and pathophysiology. Its effects are concentration-dependent[11].

- Cytotoxicity: At high concentrations, peroxynitrite and its radical decomposition products cause cellular damage by oxidizing and nitrating lipids, DNA, and proteins[10][12]. Tyrosine nitration is a stable biomarker of peroxynitrite-mediated damage[9].
- Signal Transduction: At lower, sub-toxic levels, peroxynitrite can act as a signaling molecule, modulating critical cellular pathways. It can affect kinases and phosphatases, thereby

influencing cascades like the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways[2][3][13].

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger the production of peroxynitrite precursors.



[Click to download full resolution via product page](#)

Caption: LPS-induced signaling pathway leading to peroxynitrite formation.

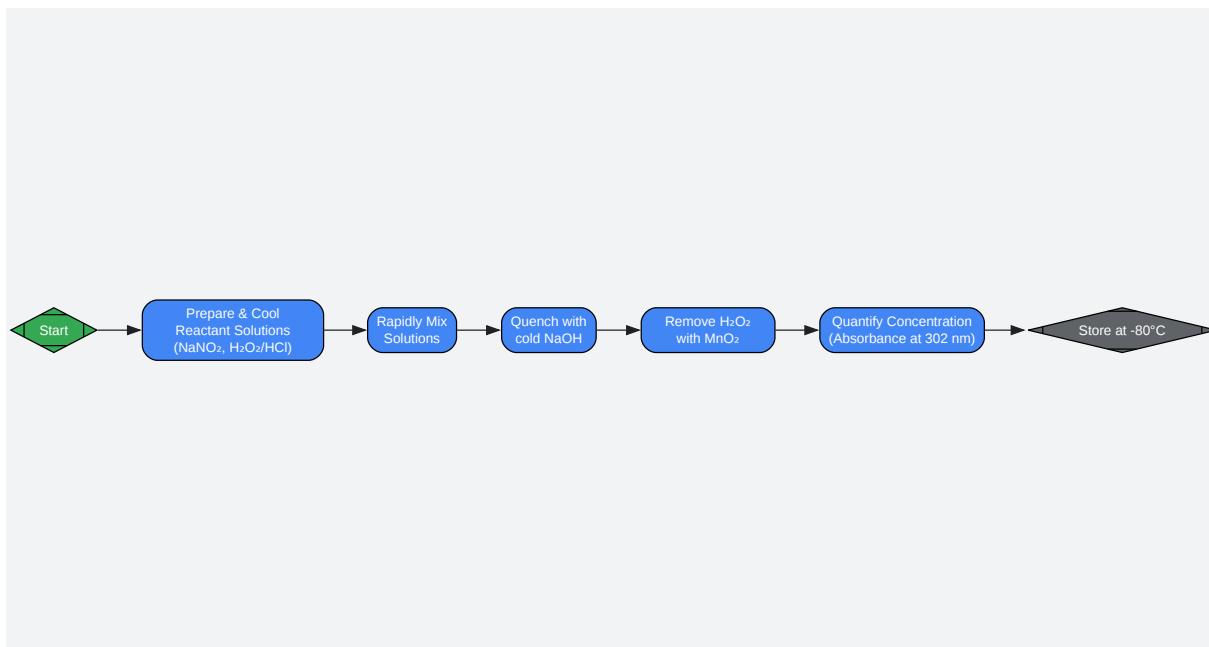
## Experimental Protocols

Accurate study of peroxynitrite requires robust and reproducible experimental methods.

### Protocol 1: Laboratory Synthesis of Peroxynitrite

This protocol describes the synthesis of a peroxy nitrite solution from sodium nitrite and acidified hydrogen peroxide, which can then be used for in vitro experiments[5][14]. This is a common and scalable method.

**Safety Precaution:** Peroxy nitrite is a strong oxidant. Always use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all procedures in a well-ventilated fume hood[14].


#### Materials:

- Sodium Nitrite ( $\text{NaNO}_2$ )
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ) (30%)
- Hydrochloric Acid (HCl) (0.6 M)
- Sodium Hydroxide (NaOH) (1.5 M)
- Manganese Dioxide ( $\text{MnO}_2$ )
- Ice bath, Syringe pump, Beakers

#### Procedure:

- Prepare Reactant Solutions:
  - Solution A: 0.6 M  $\text{NaNO}_2$
  - Solution B: 0.7 M  $\text{H}_2\text{O}_2$  in 0.6 M HCl
- Cool Solutions: Place both solutions in an ice bath to cool.
- Rapid Mixing: Using a syringe pump or by hand, rapidly mix equal volumes of the cold Solution A and Solution B in a beaker.
- Quench Reaction: Immediately quench the reaction by adding an equal volume of cold 1.5 M NaOH. The formation of peroxy nitrite is indicated by a characteristic yellow color[14].

- Remove Excess H<sub>2</sub>O<sub>2</sub>: To remove unreacted hydrogen peroxide, add a small amount of MnO<sub>2</sub>. Stir the solution until oxygen gas evolution ceases[14].
- Clarify Solution: Centrifuge the solution to pellet the MnO<sub>2</sub>. Carefully collect the supernatant containing the peroxy nitrite stock.
- Quantification: Determine the concentration as described in Protocol 2.
- Storage: Store aliquots at -80°C for long-term stability.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the laboratory synthesis of peroxy nitrite.

## Protocol 2: Spectrophotometric Quantification of Peroxy nitrite

This protocol relies on the characteristic absorbance of the peroxy nitrite anion at 302 nm in an alkaline solution.

**Materials:**

- Peroxynitrite stock solution (from Protocol 1)
- Sodium Hydroxide (NaOH) solution (e.g., 1 M)
- UV-Vis Spectrophotometer
- Quartz cuvettes

**Procedure:**

- Blank the spectrophotometer with a solution of 1 M NaOH.
- Dilute a small aliquot of the peroxynitrite stock solution into the 1 M NaOH in a quartz cuvette. The dilution factor should be chosen to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).
- Immediately measure the absorbance at 302 nm.
- Calculate the concentration using the Beer-Lambert law ( $A = \epsilon cl$ ), where:
  - $A$  = Absorbance at 302 nm
  - $\epsilon$  = Molar extinction coefficient ( $1670 \text{ M}^{-1}\text{cm}^{-1}$ )[\[1\]](#)[\[5\]](#)
  - $c$  = Concentration (M)
  - $l$  = Path length of the cuvette (typically 1 cm)
- Adjust the calculated concentration for the dilution factor to determine the concentration of the original stock solution.

## Protocol 3: Detection of Peroxynitrite Using Dihydrorhodamine 123 (DHR 123)

DHR 123 is a widely used fluorescent probe for detecting peroxynitrite and other reactive species in cellular assays. The non-fluorescent DHR 123 is oxidized to the highly fluorescent

rhodamine 123[1][15].

#### Materials:

- Dihydrorhodamine 123 (DHR 123)
- Cell culture or experimental sample
- Phosphate-buffered saline (PBS)
- Fluorescence plate reader or microscope
- DMSO for stock solution

#### Procedure:

- Prepare Probe: Prepare a stock solution of DHR 123 (e.g., 5-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.
- Cell Loading:
  - For adherent cells, wash the cells once with warm PBS.
  - Prepare a working solution of DHR 123 (e.g., 5-10 µM) in PBS or appropriate buffer.
  - Incubate the cells with the DHR 123 working solution for 20-30 minutes at 37°C, protected from light.
- Wash: Gently wash the cells twice with warm PBS to remove excess probe.
- Induce Peroxynitrite: Treat the cells with the desired stimulus (e.g., LPS, SIN-1) to induce peroxynitrite formation. Include appropriate positive and negative controls.
- Measure Fluorescence: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. Rhodamine 123 has an excitation/emission maximum of approximately 507/529 nm.

- Analyze Data: Quantify the change in fluorescence intensity relative to control conditions. Note that DHR 123 can be oxidized by other species, so results should be interpreted carefully, often in conjunction with scavengers or inhibitors to confirm specificity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrous acid - Wikipedia [en.wikipedia.org]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. Peroxynitrous Acid | HNO<sub>3</sub> | CID 123349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The reaction of no with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [earthwormexpress.com](http://earthwormexpress.com) [earthwormexpress.com]
- 9. [pnas.org](http://pnas.org) [pnas.org]
- 10. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [benchchem.com](http://benchchem.com) [benchchem.com]
- 15. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- To cite this document: BenchChem. [peroxynitrous acid formation from nitric oxide and superoxide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b081277#peroxynitrous-acid-formation-from-nitric-oxide-and-superoxide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)